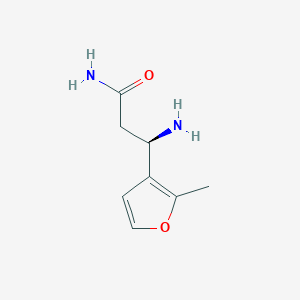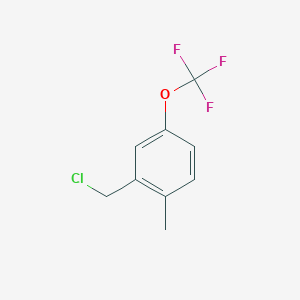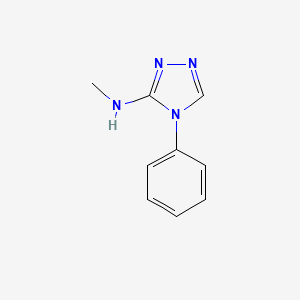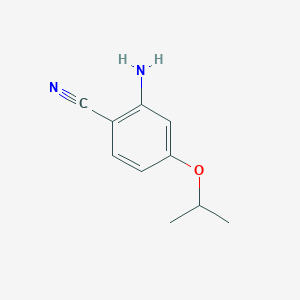![molecular formula C47H74O18 B13072321 (2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoginsenoside RT1 is a naturally occurring compound found in Panax ginseng, a popular medicinal plant. It is a type of saponin, specifically a triterpenoid saponin, which has gained significant attention in scientific research due to its potential therapeutic properties. The compound is known for its biological activities, including fish toxicity and potential medicinal benefits .
Preparation Methods
Pseudoginsenoside RT1 can be isolated from the fruit of Randia siamensis . The preparation involves extraction and purification processes. Industrial production methods typically involve biotransformation using specific enzymes. For example, β-glucosidase from Esteya vermicola has been used to produce similar ginsenosides through biotransformation . The biotransformation conditions include a temperature of 26°C, a pH value of 5.5, and a transformation time of seven days .
Chemical Reactions Analysis
Pseudoginsenoside RT1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and enzymes. For instance, acid hydrolysis can lead to the formation of different ginsenosides by breaking down the sugar moieties attached to the triterpene skeleton . The major products formed from these reactions include other ginsenosides such as Rh1, Rh2, Rg2, and Rg3 .
Scientific Research Applications
Pseudoginsenoside RT1 has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of saponins. In biology, it has been investigated for its potential anti-inflammatory and anti-cancer properties . In medicine, it has shown promise in treating conditions such as ulcerative colitis by modulating gut microbiota and reducing inflammation . Additionally, it is used in the industry for developing new therapeutic agents and health supplements.
Mechanism of Action
The mechanism of action of Pseudoginsenoside RT1 involves its interaction with various molecular targets and pathways. It modulates multiple physiological activities by interacting with steroidal receptors . The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the expression of enzymes like iNOS and COX-2 . These actions contribute to its anti-inflammatory and therapeutic effects.
Comparison with Similar Compounds
Pseudoginsenoside RT1 is similar to other ginsenosides such as Pseudoginsenoside F11, Ginsenoside Rf, and Ginsenoside Rh1 . it is unique due to its specific structure and biological activities. For instance, Pseudoginsenoside F11, found in American ginseng, has similar properties but differs in its chemical structure and specific biological effects . The uniqueness of Pseudoginsenoside RT1 lies in its specific interactions with molecular targets and its potential therapeutic applications.
Conclusion
Pseudoginsenoside RT1 is a significant compound in the field of scientific research due to its unique structure and wide range of biological activities. Its preparation methods, chemical reactions, and applications in various fields highlight its importance. Understanding its mechanism of action and comparing it with similar compounds further emphasizes its potential as a therapeutic agent.
Properties
Molecular Formula |
C47H74O18 |
|---|---|
Molecular Weight |
927.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-34(56)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(32(54)31(53)35(63-40)37(57)58)64-38-33(55)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24-,25?,26?,27+,28+,29-,30+,31+,32+,33-,34-,35+,36-,38+,39+,40-,44+,45-,46-,47+/m1/s1 |
InChI Key |
YTPBUIWNJRGZFW-KRXPOEQJSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)



![11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one](/img/structure/B13072308.png)
![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)
